REACTION_CXSMILES
|
C([Li])(CC)C.Br[C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][N:13]2[CH2:16][CH3:17])=[CH:9][CH:8]=1.Cl[C:19]([O:21][CH3:22])=[O:20]>C1CCCCC1.C(OCC)C>[CH3:22][O:21][C:19]([C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][N:13]2[CH2:16][CH3:17])=[CH:9][CH:8]=1)=[O:20]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC1=CC=C2C=CN(C2=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CN(C2=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C1CCCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.29 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 hour the cooling bath was removed
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After a further 1 hour the mixture was poured into brine
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried (MgSO4 )
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
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Type
|
WASH
|
Details
|
Flash column chromatography (elution with 90% hexane, 10% ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C2C=CN(C2=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |